![molecular formula C15H17NOS3 B6500076 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 329211-46-3](/img/structure/B6500076.png)
8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a highly complex molecule, which has been studied extensively over the past few years due to its potential to act as an anti-cancer agent. This molecule is a derivative of the quinoline family, which is a heterocyclic compound composed of two fused rings, a benzene ring and a pyridine ring. It is a highly potent compound that has been found to possess a variety of biological activities, including anti-tumor and anti-inflammatory properties.
Scientific Research Applications
- Its electron mobility and charge transport properties are of interest for developing efficient organic electronic devices .
- These phases enable efficient separation of enantiomers, aiding in drug development and quality control .
- The tri-radical cation species derived from 2,4,6-triamino-1,3,5-triazine compounds also attract attention for their unique properties .
Organic Electronics and Semiconductors
Antibacterial and Antifungal Agents
Chiral Stationary Phases in Chromatography
Optical Brighteners and Luminescent Materials
Metal Complexes and Coordination Chemistry
Hybrid Derivatives for Drug Discovery
Mechanism of Action
Target of Action
The primary targets of 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases can lead to the disruption of the phosphorylation process, thereby affecting the function of the proteins that these kinases would typically modify .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. For instance, it can disrupt signal transduction pathways, which are essential for the communication between and within cells . The compound’s effect on these pathways can lead to changes in cellular processes, potentially resulting in chemoprotective and antitumor activity .
Pharmacokinetics
The compound’s inhibitory effects on protein kinases suggest that it is able to reach its targets within cells
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to disruption of the phosphorylation process . This can affect various cellular processes and has been associated with chemoprotective and antitumor activity .
properties
IUPAC Name |
8-ethoxy-4,4,5-trimethyldithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS3/c1-5-17-9-6-7-11-10(8-9)12-13(19-20-14(12)18)15(2,3)16(11)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKPFJXEPEIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-4,4,5-trimethyldithiolo[3,4-c]quinoline-1-thione |
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